molecular formula C12H16N2O4 B7587026 (2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid

(2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid

カタログ番号 B7587026
分子量: 252.27 g/mol
InChIキー: YYOMLFBGWLFGFS-JTQLQIEISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid, also known as N-(2-hydroxy-4-(methylcarbamoyl)phenyl) glycine, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly used as an analgesic and anti-inflammatory drug due to its ability to inhibit the activity of cyclooxygenase (COX) enzymes. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.

作用機序

The mechanism of action of (2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid involves the inhibition of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the reduction of inflammation, pain, and fever. The compound also has antioxidant properties, which help to reduce oxidative stress and prevent cellular damage. Additionally, the compound has been shown to modulate the immune system and inhibit the growth and proliferation of cancer cells.

実験室実験の利点と制限

The advantages of using (2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid in lab experiments include its well-established mechanism of action and its ability to inhibit COX enzymes. The compound is also readily available and relatively inexpensive. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.

将来の方向性

There are several future directions for the study of (2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid. One direction is the development of novel analogs with improved potency and selectivity for COX enzymes. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as diabetes and autoimmune disorders. Additionally, the compound's potential use as a chemopreventive agent for cancer warrants further investigation. Finally, the development of targeted delivery systems for the compound could improve its efficacy and reduce potential toxicity.

合成法

The synthesis of (2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid involves the reaction between 4-hydroxybenzoyl chloride and N,(2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic aciddimethylglycine followed by the addition of sodium hydroxide. The resulting product is then purified by recrystallization to obtain the pure compound.

科学的研究の応用

(2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer, the compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. In Alzheimer's disease, the compound has been shown to reduce the formation of amyloid beta plaques, which are the hallmark of the disease. In cardiovascular diseases, the compound has been shown to reduce inflammation and oxidative stress, which are major contributors to the development of the disease.

特性

IUPAC Name

(2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-14(2)12(18)13-10(11(16)17)7-8-3-5-9(15)6-4-8/h3-6,10,15H,7H2,1-2H3,(H,13,18)(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOMLFBGWLFGFS-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。